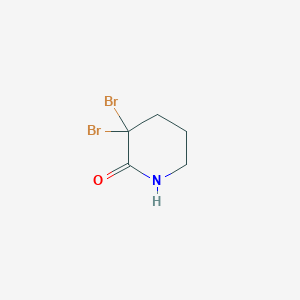
(2,3-Dimethoxyphenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethoxyphenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, also known as DFPM, is a chemical compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Anti-Tumor Agents
A derivative of (2,3-Dimethoxyphenyl)(3-(4-fluorophenyl)azepan-1-yl)methanone, specifically (2,4-dimethoxyphenyl)-[6-(3-fluorophenyl)-4-hydroxy-3-methylbenzofuran-2-yl]methanone, was synthesized and identified as a potent anti-tumor agent. This compound exhibited selective cytotoxicity against tumorigenic cell lines, indicating its potential in cancer research and therapy (Hayakawa et al., 2004).
Bromophenol Derivatives
The compound (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone was synthesized and studied for its bromination properties. This research led to the isolation of nine new bromophenol derivatives, highlighting its utility in chemical synthesis and the production of novel compounds (Çetinkaya et al., 2011).
Antioxidant Properties
Research on derivatives of bis(3,4-dimethoxyphenyl)methanone revealed their potential as antioxidants. These compounds exhibited effective antioxidant power in various in vitro assays, suggesting their possible use in medicinal chemistry and as protective agents against oxidative stress (Balaydın et al., 2010).
Xanthone Synthesis
A study involving (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone led to the formation of xanthones, such as 2,3-dimethoxy-9H-xanthen-9-one. This showcases the role of (2,3-Dimethoxyphenyl) derivatives in synthesizing complex organic compounds like xanthones, which have various applications in organic chemistry and drug development (Johnson et al., 2010).
Molecular Conformation and Luminescence
Research on a similar compound, (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone, revealed its ability to switch between delayed fluorescence and room-temperature phosphorescence. This highlights the potential of such compounds in developing new materials with unique luminescent properties, useful in areas like optoelectronics and sensor technology (Wen et al., 2021).
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-(4-fluorophenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-19-8-5-7-18(20(19)26-2)21(24)23-13-4-3-6-16(14-23)15-9-11-17(22)12-10-15/h5,7-12,16H,3-4,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTJGPGZXGUISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B2534325.png)
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2534326.png)
![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2534327.png)

![N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534331.png)
![(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2534335.png)



![Cyclopropyl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2534339.png)


![1-(Azepan-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2534347.png)